molecular formula C17H16N4O2S B2637507 N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide CAS No. 1286710-51-7

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B2637507
CAS No.: 1286710-51-7
M. Wt: 340.4
InChI Key: PVFINYIOIVXSAL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) [https://pubchem.ncbi.nlm.nih.gov/compound/16725768]. This targeted activity makes it an essential pharmacological probe for dissecting the role of SYK in various signaling pathways. SYK is a non-receptor tyrosine kinase critically involved in signaling through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a central node in immune cell activation and inflammatory responses [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4130180/]. Consequently, this inhibitor is widely used in basic research to investigate the mechanisms underlying autoimmune diseases, allergic responses, and B-cell malignancies. In cancer research, its application extends to the study of hematologic cancers where SYK signaling promotes cell proliferation and survival, providing insights for potential therapeutic strategies [https://www.nature.com/articles/s41598-021-03364-y]. Furthermore, research has explored the role of SYK in non-immune cells, such as its involvement in platelet activation and thrombus formation, positioning this compound as a valuable tool for cardiovascular disease research [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085845]. By selectively blocking SYK-dependent signaling cascades, this compound enables researchers to elucidate complex cellular processes and validate SYK as a therapeutic target in a variety of pathological contexts.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-6-5-9-15(18-11)21-17-20-13(10-24-17)16(22)19-12-7-3-4-8-14(12)23-2/h3-10H,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFINYIOIVXSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Amination: The thiazole intermediate is then reacted with 6-methylpyridin-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound may exert its effects by modulating kinase activity or influencing apoptosis pathways. Thiazoles have been documented to inhibit Aurora-A kinase and other targets critical for tumor growth .

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activities against various pathogens. Research indicates that modifications in the thiazole structure can enhance potency against resistant strains.

  • Case Study : A study on thiazole derivatives reported MIC values indicating strong activity against Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored further for its antimicrobial potential.

Anti-inflammatory Effects

The compound may also play a role in reducing inflammation. Thiazoles have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways.

  • Research Findings : Compounds with similar structures have shown promise in reducing inflammatory markers in vitro and in vivo, indicating a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Modifications to the core structure can significantly influence potency and selectivity.

Modification Effect on Activity Reference
Substitution on the phenyl ringEnhanced anticancer activity
Variations in the pyridine moietyImproved antimicrobial properties
Alterations in the carboxamide groupIncreased anti-inflammatory effects

Mechanism of Action

The mechanism by which N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituent on Thiazole Amino Group Substituent Biological Activity Key Findings
Target Compound 4-carboxamide 6-methylpyridin-2-yl Under investigation Optimized for solubility and target binding via methoxy and pyridinyl groups .
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide 4-carboxamide Phenylsulfonyl Not reported Sulfonyl group increases electron-withdrawing effects, potentially altering receptor interactions.
Dasatinib (BMS-354825) 5-carboxamide 2-Chloro-6-methylphenyl, piperazinyl Anticancer (BCR-ABL inhibitor) Chlorophenyl and piperazinyl groups enhance kinase selectivity and potency.
Acotiamide 4-carboxamide Di(propane-2-yl)aminoethyl Prokinetic agent (gastrointestinal) Promotes acetylcholine release; trihydrate formulation improves stability.
N-(3-acetylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide 4-carboxamide 4,6-dimethylpyrimidin-2-yl Not reported Acetylphenyl group may enhance metabolic stability compared to methoxyphenyl.

Pharmacokinetic and Pharmacodynamic Insights

  • Receptor Binding : The 6-methylpyridin-2-yl group may engage in π-π stacking or hydrogen bonding, similar to pyrimidinyl substituents in , but with distinct steric effects .
  • Metabolic Stability : Methoxy groups are prone to demethylation, whereas sulfonyl () or acetyl () groups may confer resistance to hepatic metabolism .

Biological Activity

N-(2-methoxyphenyl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and implications for future research.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent functionalization with various aromatic groups. The molecular structure features a thiazole core linked to a methoxyphenyl group and a 6-methylpyridin-2-yl amino moiety. The molecular weight of this compound is approximately 394.4 g/mol, with notable physicochemical properties such as a moderate logP value of 2.5, indicating favorable lipophilicity for cellular uptake .

Antiproliferative Effects

Research indicates that derivatives of thiazole compounds exhibit promising antiproliferative activities against various cancer cell lines. For instance, studies have shown that certain thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . Specifically, this compound has been evaluated for its potential as a tubulin inhibitor.

Antimalarial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimalarial activity. A structure-activity relationship (SAR) study revealed that modifications on the N-aryl amide group significantly influence the in vitro activity against Plasmodium falciparum, the causative agent of malaria. Compounds with electron-withdrawing groups at the ortho position on the phenyl ring exhibited enhanced potency while maintaining low cytotoxicity in mammalian cell lines .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested against human cancer cell lines. Among these, compounds similar to this compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the disruption of microtubule dynamics .

Case Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity, thiazole derivatives were screened against chloroquine-sensitive P. falciparum strains. The results indicated that specific modifications on the thiazole scaffold could lead to compounds with high antimalarial potency while exhibiting low toxicity levels in human liver cells (HepG2) .

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:

Structural Feature Effect on Activity
Electron-withdrawing groups at orthoIncreased antimalarial potency
Aromatic substitutionsEnhanced antiproliferative effects
Size and bulkiness of substituentsOptimal size leads to better binding affinity

These insights suggest that careful modification of the thiazole structure can optimize its pharmacological properties.

Conclusion and Future Directions

This compound holds promise as a lead compound for developing new therapeutic agents targeting cancer and malaria. Future research should focus on further elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in vivo.

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